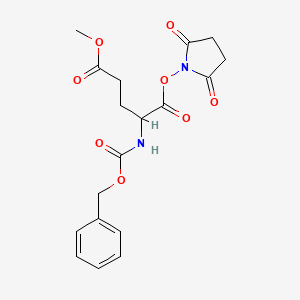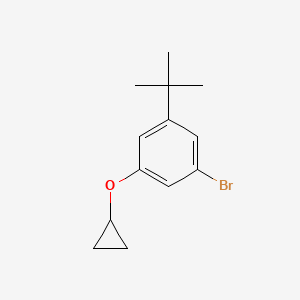
1-Bromo-3-tert-butyl-5-cyclopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-tert-butyl-5-cyclopropoxybenzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, a tert-butyl group, and a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-tert-butyl-5-cyclopropoxybenzene typically involves the bromination of a precursor compound. One common method is the bromination of 3-tert-butyl-5-cyclopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to minimize by-products and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-tert-butyl-5-cyclopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Coupling Reactions: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
1-Bromo-3-tert-butyl-5-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-tert-butyl-5-cyclopropoxybenzene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, potentially involving binding to active sites and altering their function.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,5-di-tert-butylbenzene
- 1-Bromo-4-tert-butylbenzene
- 3-Bromopropoxy-tert-butyldimethylsilane
Uniqueness
1-Bromo-3-tert-butyl-5-cyclopropoxybenzene is unique due to the presence of both a tert-butyl group and a cyclopropoxy group on the benzene ring. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific applications where these characteristics are desired.
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-bromo-3-tert-butyl-5-cyclopropyloxybenzene |
InChI |
InChI=1S/C13H17BrO/c1-13(2,3)9-6-10(14)8-12(7-9)15-11-4-5-11/h6-8,11H,4-5H2,1-3H3 |
InChI Key |
WMJOLBZRWCLNJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


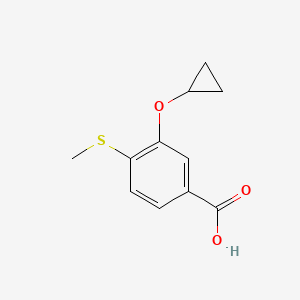
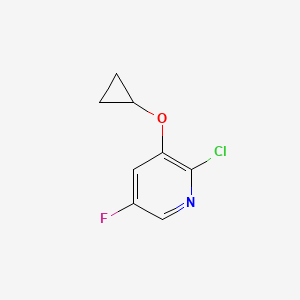
![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14810017.png)
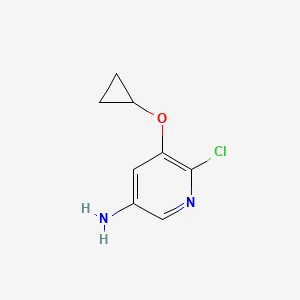
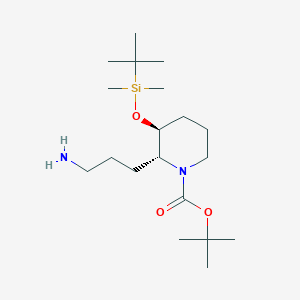
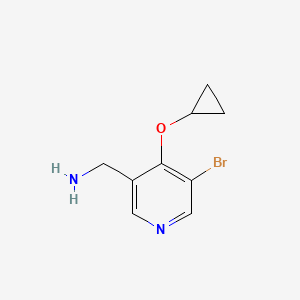
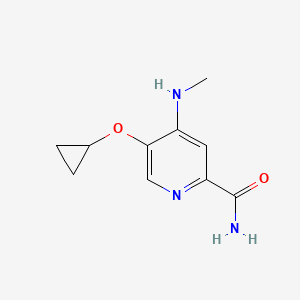
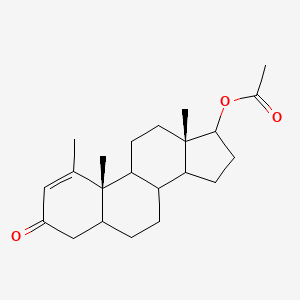

![6-methyl-7-(4-methylbenzenesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14810060.png)
![N-(3-chlorophenyl)-3-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide](/img/structure/B14810068.png)
![N-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14810076.png)
![N-[4-(methylcarbamoyl)phenyl]-4-(tetrahydrofuran-2-ylmethoxy)benzamide](/img/structure/B14810077.png)
